![molecular formula C22H20N2O3 B2950686 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide CAS No. 1005292-52-3](/img/structure/B2950686.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides are then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, similar compounds have been evaluated for enzyme inhibition and hemolytic activity .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into pharmaceutical compounds is a key strategy in medicinal chemistry for developing new antibacterial agents to combat microbial resistance.
Hypoxia-Inducible Factor Activation
This compound has shown potential in activating hypoxia-inducible factor (HIF), which is crucial for cellular response to low oxygen conditions. Inhibition of the factor inhibiting HIF-1 (FIH-1) by furan derivatives can lead to the activation of HIF-α, a transcription factor that plays a significant role in the body’s response to hypoxia .
Anticancer Properties
Furan-containing compounds, including the one , have been studied for their anticancer activities. They have shown promising results against various cancer cell lines, including human liver carcinoma cells (HepG-2), by potentially inhibiting molecular targets relevant to cancer treatment .
Anti-Microbial Activity
The compound has also been associated with anti-microbial activity. This includes potential applications in the development of new drugs that can act as potent anti-urease and anti-microbial agents, addressing the need for new treatments against resistant microbial strains .
Biofuel Production
Furan derivatives are key intermediates in the production of biofuels. They can be derived from biomass and have the potential to be used in the synthesis of bio-based chemicals and fuels, contributing to the development of sustainable energy sources .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that furan derivatives can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation . These interactions can lead to changes in the target molecules, potentially affecting their function.
Biochemical Pathways
Furan derivatives have been shown to be involved in various biological processes . For instance, furfural, a furan derivative, has been shown to be a precursor to a range of furan-based chemicals and solvents . These compounds can affect various biochemical pathways, leading to downstream effects.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-9-10-19-16(14-18)7-3-11-24(19)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUDSLWBNNNKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide |
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